molecular formula C10H17NO3 B14206112 tert-Butyl (2-acetylaziridin-1-yl)acetate CAS No. 847243-52-1

tert-Butyl (2-acetylaziridin-1-yl)acetate

Cat. No.: B14206112
CAS No.: 847243-52-1
M. Wt: 199.25 g/mol
InChI Key: HREBNUXLBFKUNL-UHFFFAOYSA-N
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Description

tert-Butyl (2-acetylaziridin-1-yl)acetate is an organic compound with the molecular formula C9H17NO2. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of a tert-butyl ester group and an acetyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-acetylaziridin-1-yl)acetate typically involves the reaction of aziridine with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the carbon atom of the tert-butyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-acetylaziridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aziridine derivatives.

Scientific Research Applications

tert-Butyl (2-acetylaziridin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-acetylaziridin-1-yl)acetate involves its reactivity due to the strained aziridine ring. The aziridine ring can open under various conditions, leading to the formation of reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(azetidin-1-yl)acetate: Similar structure but with an azetidine ring instead of an aziridine ring.

    tert-Butyl acetate: Lacks the aziridine ring and acetyl group, used primarily as a solvent.

Properties

CAS No.

847243-52-1

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 2-(2-acetylaziridin-1-yl)acetate

InChI

InChI=1S/C10H17NO3/c1-7(12)8-5-11(8)6-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3

InChI Key

HREBNUXLBFKUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN1CC(=O)OC(C)(C)C

Origin of Product

United States

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